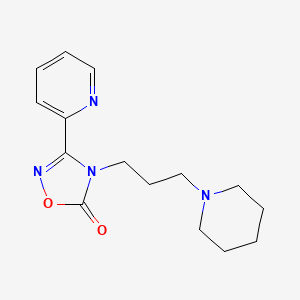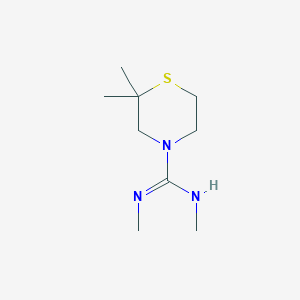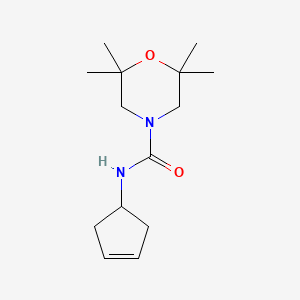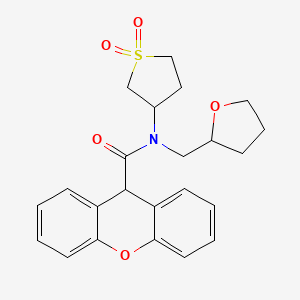
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one, also known as PPOP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PPOP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. In
Mécanisme D'action
The exact mechanism of action of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is not fully understood. However, studies have shown that this compound can interact with various biological targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is its versatility in terms of its potential applications. This compound can be easily modified to introduce various functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one. One potential direction is the development of this compound-based materials with unique properties such as fluorescence, conductivity, and magnetism. Another potential direction is the exploration of this compound as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with biological targets.
Méthodes De Synthèse
The synthesis of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one involves the reaction of 3-amino-1-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione with 3-chloropropylamine hydrochloride in the presence of sodium bicarbonate. The resulting intermediate is then treated with ethyl chloroformate to obtain this compound. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-(3-piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15-19(12-6-11-18-9-4-1-5-10-18)14(17-21-15)13-7-2-3-8-16-13/h2-3,7-8H,1,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUEOJDCQLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=NOC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)


![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)

![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
